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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and

bioavailability of oral dydrogesterone, a synthetic retro-progesterone widely used in various

gynecological conditions. The information presented herein is intended for researchers,

scientists, and drug development professionals, offering a detailed examination of the

absorption, distribution, metabolism, and excretion (ADME) of dydrogesterone, supported by

quantitative data, experimental methodologies, and visual representations of key processes.

Executive Summary
Oral dydrogesterone is rapidly absorbed, with peak plasma concentrations reached within 0.5

to 2.5 hours. It exhibits an absolute bioavailability of approximately 28%. The drug is

extensively bound to plasma proteins (>90%) and undergoes rapid and extensive metabolism,

primarily to its pharmacologically active main metabolite, 20α-dihydrodydrogesterone (DHD).

DHD plasma levels are substantially higher than those of the parent drug. Both dydrogesterone

and DHD are primarily eliminated via the kidneys as metabolites. The elimination half-life of

dydrogesterone is in the range of 5 to 7 hours, while that of DHD is longer, between 14 to 17

hours.

Pharmacokinetic Profile
The pharmacokinetic properties of dydrogesterone and its active metabolite, DHD, have been

characterized in several clinical studies. The key parameters are summarized in the tables
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below, providing a comparative overview of single-dose and steady-state pharmacokinetics.

Single-Dose Pharmacokinetics
Pharmacokinetic parameters following a single oral dose of 10 mg dydrogesterone in healthy

female volunteers under fasting conditions are presented in Table 1.

Table 1: Single-Dose Pharmacokinetic Parameters of Dydrogesterone and 20α-

dihydrodydrogesterone (10 mg oral dose)[1]

Parameter Dydrogesterone (D)
20α-
dihydrodydrogesterone
(DHD)

Cmax (ng/mL) 2.1 53.0

AUCinf (ng·h/mL) 7.7 322.0

Tmax (h) 0.5 - 2.5 ~1.5

t½ (h) 5 - 7 14 - 17

Cmax: Maximum plasma concentration; AUCinf: Area under the plasma concentration-time

curve from time zero to infinity; Tmax: Time to reach maximum plasma concentration; t½:

Elimination half-life.

Steady-State Pharmacokinetics
Upon repeated administration, steady-state concentrations of dydrogesterone and DHD are

achieved within 3 days.[2] The pharmacokinetic profile at steady-state following multiple dosing

is crucial for understanding the drug's long-term therapeutic effects. Table 2 presents the

pharmacokinetic parameters at steady state.

Table 2: Steady-State Pharmacokinetic Parameters of Dydrogesterone and 20α-

dihydrodydrogesterone (10 mg three times daily)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7641447/
https://www.wjpps.com/Wjpps_controller/abstract_id/24105
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10823407?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Dydrogesterone (D)
20α-
dihydrodydrogesterone
(DHD)

Cmax (ng/mL) 3.6 88

Tmax (h) 1.5 1.5

Data obtained on the eighth day of administration, representing steady-state conditions.

Bioavailability
The bioavailability of an orally administered drug is a critical factor determining its clinical

efficacy.

Absolute Bioavailability
The absolute bioavailability of oral dydrogesterone has been determined to be 28%. This was

established in a study comparing a 20 mg oral dose to a 7.8 mg intravenous infusion.[3]

Effect of Food
While specific quantitative data on the effect of food on dydrogesterone bioavailability is not

extensively published, general principles of drug absorption suggest that co-administration with

food can potentially alter the rate and extent of absorption. For other progestogens like oral

micronized progesterone, concomitant food ingestion has been shown to increase the area

under the curve (AUC) and maximum plasma concentration (Cmax).[4] Further studies are

warranted to fully elucidate the impact of food on dydrogesterone's pharmacokinetic profile.

Absorption
Oral dydrogesterone is rapidly absorbed from the gastrointestinal tract. Peak plasma

concentrations (Tmax) are typically observed between 0.5 and 2.5 hours after administration.

[1]

Distribution
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Following absorption, dydrogesterone is widely distributed in the body. Both dydrogesterone

and its active metabolite, DHD, are highly bound to plasma proteins, with a binding percentage

exceeding 90%.[1] The steady-state volume of distribution for dydrogesterone after intravenous

administration is approximately 1400 L.[1]

Metabolism
Dydrogesterone undergoes rapid and extensive metabolism in the liver. It is almost completely

converted to its main active metabolite, 20α-dihydrodydrogesterone (DHD).[2] The plasma

concentrations of DHD are significantly higher than those of the parent compound, with AUC

and Cmax ratios of DHD to dydrogesterone being in the order of 40 and 25, respectively.[3]

The primary metabolic pathway is the reduction of the 20-keto group of dydrogesterone to form

DHD. This reaction is predominantly catalyzed by cytosolic enzymes, specifically aldo-keto

reductases of the AKR1C family (mainly AKR1C1 and to a lesser extent AKR1C3).[2] A

secondary metabolic pathway involves the cytochrome P450 system, with CYP3A4 being the

main enzyme responsible for microsomal metabolism.[5]

Hepatic Metabolism
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20α-dihydrodydrogesterone (DHD)
(Active Metabolite)

AKR1C1, AKR1C3
(Major Pathway)

Other Metabolites
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Urinary Excretion
(as glucuronide conjugates)
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Click to download full resolution via product page

Caption: Metabolic pathway of oral dydrogesterone.

Excretion
The metabolites of dydrogesterone are primarily excreted in the urine, mainly as glucuronic

acid conjugates.[2] On average, 63% of an orally administered dose is excreted via the urine

within 72 hours.[3]

Experimental Protocols
The pharmacokinetic data presented in this guide are derived from clinical studies employing

rigorous methodologies. Below are detailed descriptions of typical experimental protocols.

Bioequivalence Study Protocol
A common study design to compare the bioavailability of a generic drug to a reference product

is a randomized, open-label, two-period, crossover study.
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Caption: Workflow of a typical bioequivalence study for oral dydrogesterone.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b10823407?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10823407?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Study Population: Healthy adult female volunteers, typically between 18 and 45 years of age,

with a body mass index (BMI) within a specified range.[6]

Study Design: A randomized, open-label, balanced, two-treatment, two-period, two-

sequence, crossover design is often employed.[6]

Dosing: Subjects receive a single oral dose of the test and reference dydrogesterone

formulations (e.g., 10 mg) under fasting conditions.[6]

Washout Period: A washout period of at least 14 days separates the two treatment periods to

ensure complete elimination of the drug from the body.[6]

Blood Sampling: Serial blood samples are collected at predefined time points, for instance,

pre-dose and at 0.25, 0.5, 0.75, 1, 1.25, 1.5, 1.75, 2, 2.25, 2.5, 2.75, 3, 3.5, 4, 5, 6, 8, 12, 16,

24, 48, and 72 hours post-dose.[3]

Pharmacokinetic Analysis: Plasma concentrations of dydrogesterone and DHD are

determined, and key pharmacokinetic parameters such as Cmax, AUC0-t, and AUC0-inf are

calculated.[3]

Bioanalytical Method: LC-MS/MS
The quantification of dydrogesterone and its metabolites in human plasma is typically

performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS)

method.

Sample Preparation: A common and rapid method for sample preparation is protein

precipitation, where a precipitating agent like methanol is added to the plasma sample.[7]

Alternatively, solid-phase extraction (SPE) can be used for cleaner extracts.[8]

Chromatographic Separation: The analytes are separated on a reverse-phase column (e.g.,

Zorbax SB-C18) under isocratic conditions. The mobile phase often consists of a mixture of

an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).[7]

Mass Spectrometric Detection: Detection is achieved using a mass spectrometer with an

atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source,
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operating in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

[7]

Method Validation: The method is validated according to regulatory guidelines, assessing

parameters such as linearity, lower limit of quantification (LLOQ), precision, accuracy, and

recovery.[7][8] For example, a validated method for dydrogesterone in human plasma had a

calibration curve ranging from 5 to 150 ng/mL, with precision and accuracy values less than

12.5% and 7.5%, respectively.[7] Another validated method had a lower limit of quantitation

of 50.6 pg/mL.[3]

Interplay of Pharmacokinetic Parameters
The key pharmacokinetic parameters are interconnected and collectively describe the

disposition of a drug in the body. Understanding these relationships is fundamental for drug

development and clinical pharmacology.
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Caption: Logical relationships between key pharmacokinetic parameters.
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This diagram illustrates how primary parameters like clearance (CL) and volume of distribution

(Vd) determine the secondary parameter, elimination half-life (t½). Similarly, the area under the

curve (AUC) is influenced by the bioavailability (F) and the dose, and in turn, is used to

calculate clearance. The maximum concentration (Cmax) is primarily affected by the rate of

absorption.

Conclusion
This technical guide has provided a detailed overview of the pharmacokinetics and

bioavailability of oral dydrogesterone. The rapid absorption, extensive metabolism to an active

metabolite, and predictable pharmacokinetic profile contribute to its clinical utility. The

experimental protocols and analytical methods described herein offer a framework for

conducting further research and development in this area. A thorough understanding of these

principles is essential for optimizing therapeutic regimens and ensuring the safe and effective

use of dydrogesterone.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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